(R)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
(R)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and an (S)-2-amino-propionylamino substituent at the 3-position of the pyrrolidine ring. This compound is cataloged under Ref: 10-F081610 and is classified as a primary amine . Pyrrolidine-based compounds are frequently utilized as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to mimic peptide bonds, which enhances bioavailability and target specificity .
Properties
IUPAC Name |
benzyl (3R)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(16)14(19)17-13-7-8-18(9-13)15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,19)/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGUIRLLWEHCG-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques that prioritize efficiency and yield. One such method is the NaOtBu-mediated synthesis approach, which allows for the direct amidation of unactivated esters with amines under transition-metal-free and solvent-free conditions . This method is advantageous due to its environmental friendliness and practicality for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. Its stereochemistry and functional groups make it a valuable tool for probing enzyme mechanisms and protein interactions.
Medicine
In medicine, ®-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets with high specificity, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogs
(a) 2-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354026-10-0)
- Molecular Weight : 305.38 g/mol .
- Structural Difference: The amino-propionylamino group is attached to a methylene bridge (-CH2-) at the 2-position of pyrrolidine, whereas the target compound has this group directly at the 3-position.
(b) (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354000-12-6)
- Molecular Formula: C12H14ClNO2 .
- Molecular Weight : 239.70 g/mol .
- Key Difference: Replaces the amino-propionylamino group with a chlorine atom.
(c) (S)-3-(CarboxyMethyl-cyclopropyl-aMino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353999-57-1)
- Molecular Formula : C17H22N2O4 .
- Molecular Weight : 318.37 g/mol .
- Structural Variation: Incorporates a cyclopropylamino-carboxymethyl group at the 3-position.
- Significance : The cyclopropyl group introduces steric constraints and lipophilicity, which could enhance membrane permeability compared to the target compound .
Piperidine-Based Analog
(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0)
Data Table: Structural and Physical Properties Comparison
Biological Activity
(R)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound notable for its structural features, which include a pyrrolidine ring and an amino acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity involves exploring its interactions with biological targets, synthesis methods, and comparative studies with similar compounds.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C₁₇H₂₅N₃O₃
- Molecular Weight : 291.35 g/mol
The presence of the pyrrolidine backbone is significant as it plays a role in various biological processes. The amino acid moiety enhances the compound's interaction with biological targets, potentially influencing its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies. Compounds with similar structures often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal strains.
- Neuroprotective Properties : Similar compounds have been studied for their ability to protect neuronal cells from damage.
- Cytotoxic Effects : The compound may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer potential.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Coupling Reactions : Utilizing coupling agents to link the amino acid derivative with the pyrrolidine framework.
- Chiral Resolution : Employing techniques to isolate the desired enantiomer from racemic mixtures.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Studies involving molecular docking simulations and in vitro assays provide valuable insights into these interactions.
Molecular Docking Studies
Molecular docking studies have indicated that the compound may interact with specific receptors or enzymes, potentially influencing their activity. For instance, docking simulations suggest binding affinities that could correlate with biological efficacy.
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals unique features that may contribute to its distinct biological activity:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Pyrrolidine-2-carboxylic acid | Pyrrolidine ring with a carboxylic group | Simpler structure, less steric hindrance |
| L-Proline | Naturally occurring amino acid | Essential for protein synthesis |
| Benzyl-L-aspartate | Benzyl ester of aspartic acid | Exhibits neuroprotective properties |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:
- Neuroprotective Study : A study investigating the neuroprotective effects of similar pyrrolidine derivatives found significant reductions in neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Efficacy : Research on related compounds demonstrated antibacterial activity against Gram-positive bacteria, indicating that modifications to the pyrrolidine structure can enhance antimicrobial properties.
- Cytotoxicity Assessment : In vitro assays revealed that certain analogs exhibited selective cytotoxicity against cancer cell lines, highlighting the need for further exploration of this compound in cancer research.
Q & A
Q. What challenges arise in quantifying trace impurities (e.g., diastereomers) using standard GC vs. HPLC methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
